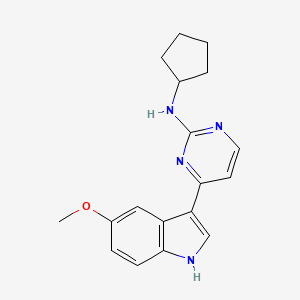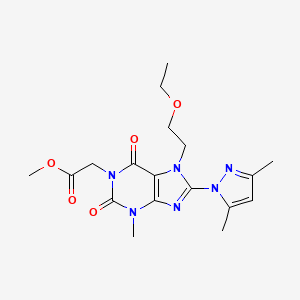![molecular formula C16H13N7O2S B2718003 N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868970-15-4](/img/structure/B2718003.png)
N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is an organic compound. It is a part of the class of compounds known as triazolothiadiazines . These compounds are characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . The IR spectrum of a related compound, N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, shows a characteristic band at 1237 cm−1 due to C-O-C stretching vibration confirming the formation of a 1,3,4-oxadiazole ring .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the presence of DMSO resulted in the formation of a solvate form of a related compound, where the solvent molecule disrupted amide-amide interactions .Physical And Chemical Properties Analysis
This compound is a white crystalline solid with a molecular weight of 367.39 g/mol.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
- The synthesis of innovative heterocycles incorporating thiadiazole moieties has been explored for potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds were synthesized using a precursor that enabled the creation of various heterocycles, demonstrating the importance of structural diversity in developing new insecticidal agents (Fadda et al., 2017).
Antimicrobial Activity
- The antimicrobial evaluation of new thienopyrimidine derivatives indicates the potential for treating infections. These compounds were synthesized through a series of reactions, showcasing the structural requirements for antimicrobial efficacy (Bhuiyan et al., 2006).
Biological Assessment of Heterocyclic Compounds
- The development of novel heterocyclic compounds, such as 1,2,4-triazoles, and their biological assessment highlight the diverse biological properties these structures can possess. The synthesized compounds were evaluated for various biological activities, emphasizing the relevance of heterocyclic compounds in drug development (Karpina et al., 2019).
Molecular Docking and Screening
- The synthesis and in vitro screening of new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives against specific protein targets suggest the role of these compounds in discovering new therapeutic agents. Molecular docking studies provided insights into the binding energies of these ligands, indicating their potential in drug design (Flefel et al., 2018).
Direcciones Futuras
Triazolothiadiazines, which this compound is a part of, have profound importance in drug design, discovery, and development . They have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . Therefore, researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-10-8-12(22-25-10)18-14(24)9-26-15-3-2-13-19-20-16(23(13)21-15)11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLSZAXDXREEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylmethanesulfonohydrazide](/img/structure/B2717921.png)



![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2717926.png)
![[(Z)-1-(furan-2-yl)ethylideneamino] N-methylcarbamate](/img/structure/B2717927.png)

![1-(2-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2717932.png)

![Methyl 2-[({5-bromo-2-[3-(morpholin-4-yl)propanamido]phenyl}(phenyl)methyl)amino]acetate](/img/structure/B2717935.png)


![3-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2717943.png)